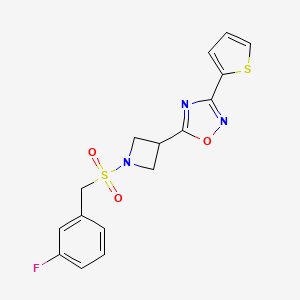
5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H14FN3O3S2 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole class. Its unique structure, featuring an oxadiazole ring, a thiophene group, and a sulfonyl-substituted azetidine moiety, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is C18H16FN3O3S, with a molecular weight of 373.4 g/mol. The presence of the oxadiazole and thiophene rings is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆FN₃O₃S |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 1251681-85-2 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in critical biological processes.
- Receptor Modulation : The compound could interact with cellular receptors, altering signaling pathways.
- Oxidative Stress Induction : It may generate reactive oxygen species (ROS), leading to oxidative damage in cells.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole core exhibit notable antimicrobial properties. A study on oxadiazole derivatives found that many have superior antibacterial and antifungal activities compared to traditional antibiotics .
Case Study : A series of oxadiazole derivatives were tested against various bacterial strains. Compounds similar to this compound demonstrated significant efficacy against Staphylococcus aureus and Escherichia coli, with some exhibiting activity comparable to ampicillin.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely documented. Research shows that these compounds can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at the G2/M phase.
- Apoptotic Pathways : They may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins.
Research Findings : A study highlighted that specific oxadiazole derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting their potential as anticancer agents .
Other Biological Activities
Beyond antimicrobial and anticancer effects, compounds with the oxadiazole structure have shown promise in other therapeutic areas:
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in vitro.
- Antidiabetic Properties : Certain studies suggest that oxadiazole derivatives can enhance insulin sensitivity and lower blood glucose levels.
特性
IUPAC Name |
5-[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S2/c17-13-4-1-3-11(7-13)10-25(21,22)20-8-12(9-20)16-18-15(19-23-16)14-5-2-6-24-14/h1-7,12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMSWRUXUAAXTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














